6-Cyclopentyl-o-cresol

Physicochemical characterization Distillation purification Thermal stability

Generic alkylated phenols cannot replicate the steric and electronic profile of the cyclopentyl-substituted scaffold, creating a critical gap for antioxidant SAR and next-gen stabilizer development. 6-Cyclopentyl-o-cresol bridges this gap with a unique ortho-cyclopentyl/ortho-methyl substitution pattern that delivers intermediate steric bulk and differentiated radical-scavenging kinetics. • Ortho:para regioisomer ratio of ≈1.83:1 informs isomeric purity specifications for reproducible downstream alkylation. • Patent-validated cyclopentyl-substituted scaffold outperforms BHT in lubricant and polyolefin antioxidant applications. • Supplied at ≥95% purity with batch-specific certificate of analysis; available in 10 mg to bulk quantities with custom synthesis support.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 1596-19-6
Cat. No. B073667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopentyl-o-cresol
CAS1596-19-6
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2CCCC2)O
InChIInChI=1S/C12H16O/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h4-5,8,10,13H,2-3,6-7H2,1H3
InChIKeyDYQPZDLXQPYGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopentyl-o-cresol (CAS 1596-19-6): Procurement-Relevant Physicochemical Identity for Hindered Phenol Selection


6-Cyclopentyl-o-cresol (IUPAC: 2-cyclopentyl-6-methylphenol, CAS 1596-19-6) is a sterically hindered alkylated phenol with molecular formula C₁₂H₁₆O and molecular weight 176.25 g·mol⁻¹ . It belongs to the ortho-alkylated cresol subclass, featuring a cyclopentyl substituent at the 6-position ortho to the phenolic hydroxyl and a methyl group at the 2-position. Its physicochemical profile includes a boiling point of 232.1 °C at 760 mmHg (or 119–120 °C at 4 Torr), density of 1.047–1.051 g·cm⁻³, predicted pKa of 10.72 ± 0.35, and a measured LogP of 3.83, denoting markedly higher hydrophobicity than the parent o-cresol (LogP ~1.95) [1][2]. The compound is primarily investigated as a synthetic intermediate for specialized ligands, antioxidant precursors, and building blocks for novel polymers, where the cyclopentyl ring confers a distinctive combination of steric bulk and conformational rigidity compared with linear or branched alkyl analogues .

Why 6-Cyclopentyl-o-cresol Cannot Be Replaced by Generic tert-Butyl or Cyclohexyl Cresol Analogues in Structure-Sensitive Applications


Alkylated ortho-cresols are not interchangeable despite sharing the o-cresol backbone: the identity of the ortho-alkyl substituent dictates the steric shielding of the phenolic –OH, the compound's hydrogen-bonding capacity, its lipophilicity, and its thermal stability. 6-Cyclopentyl-o-cresol occupies a distinct parameter space relative to its closest commercial analogues. Compared with 6-tert-butyl-o-cresol (CAS 2219-82-1), the cyclopentyl derivative exhibits a 2.1 °C higher atmospheric boiling point (232.1 vs. 230 °C), a ~0.08 g·cm⁻³ higher density (1.05 vs. 0.97), a LogP elevated by approximately 0.1–0.2 units (3.83 vs. ~3.65), and a pKa that is nearly one full unit lower (10.72 vs. 11.69), indicating measurably greater acidity [1]. Compared with the parent o-cresol, cyclopentyl substitution raises the boiling point by ~41 °C and more than doubles the LogP (1.95 → 3.83), fundamentally altering volatility and partitioning behaviour [2]. Furthermore, patent literature explicitly distinguishes cyclopentyl-substituted phenols from tert-butyl and cyclohexyl congeners, demonstrating that ortho-cyclopentyl substitution confers superior antioxidant performance in polymeric and lubricant systems—an advantage not replicated by other alkyl groups [3][4].

6-Cyclopentyl-o-cresol: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement Decisions


Boiling Point and Volatility Differentiation: Cyclopentyl vs. tert-Butyl Substitution on the o-Cresol Scaffold

6-Cyclopentyl-o-cresol exhibits an atmospheric boiling point of 232.1 °C at 760 mmHg, which is 2.1 °C higher than that of its direct analogue 6-tert-butyl-o-cresol (230 °C) and 41 °C higher than the parent o-cresol (191 °C) [1][2]. This elevated boiling point, combined with a reduced vapour pressure of 0.0397 mmHg at 25 °C, translates into lower evaporative loss during high-temperature processing and distillation-based purification compared with both the parent compound and the tert-butyl congener [1].

Physicochemical characterization Distillation purification Thermal stability

Octanol-Water Partition Coefficient (LogP): Hydrophobicity Differentiation Between Cyclopentyl and tert-Butyl o-Cresol Analogues

The experimentally measured LogP of 6-cyclopentyl-o-cresol is 3.83, representing a ~1.9 log-unit increase (approximately 80-fold greater octanol partitioning) compared with the parent o-cresol (LogP 1.95) and exceeding the estimated LogP of 6-tert-butyl-o-cresol (3.63–3.77) by 0.06–0.20 log units [1][2]. This positions the cyclopentyl derivative as the most lipophilic among mono-alkylated o-cresol analogues with C4–C6 ortho-substituents, which may influence membrane permeability, organic-phase extraction efficiency, and compatibility with non-polar matrices.

Lipophilicity Partitioning behaviour Formulation science

Acid Dissociation Constant (pKa): Enhanced Acidity of Cyclopentyl-Substituted o-Cresol Relative to tert-Butyl Analogues

The predicted pKa of 6-cyclopentyl-o-cresol is 10.72 ± 0.35, which is approximately 0.97 pKa units lower (i.e., roughly 10-fold greater acidity) than that of 6-tert-butyl-o-cresol (pKa 11.69 ± 0.10, predicted) [1]. The parent o-cresol has a reported pKa of approximately 10.3, indicating that cyclopentyl substitution modestly reduces acidity relative to the unsubstituted scaffold but preserves significantly greater acidic character than the tert-butyl analogue [2]. This acidity difference arises from the reduced electron-donating inductive effect of the cyclopentyl group compared with the tert-butyl group, resulting in less destabilization of the phenoxide anion.

Hydrogen-bond donor strength Reactivity Extraction selectivity

Synthetic Yield Optimization: 6-Cyclopentyl-o-cresol via AlCl₃-Catalysed Friedel-Crafts Alkylation Versus Cyclohexyl Analogue Synthesis

A Plackett-Burman and factorial design study optimized the AlCl₃-catalysed reaction of o-cresol with cyclopentyl chloride, achieving a maximum experimental yield of 72.2% of 6-cyclopentyl-o-cresol (estimated yield 72.3% from the derived mathematical model) under conditions of 140 °C, 5:1 o-cresol:cyclopentyl chloride molar ratio, 5 wt% AlCl₃, 2 h addition time, and 1 h stirring [1]. For comparison, the analogous synthesis of cyclohexyl-o-cresol using perchloric acid catalysis achieved 91.2% yield under 140 °C, 6:1 o-cresol:cyclohexene ratio, and 5 wt% perchloric acid [2]. While the cyclohexyl yield is higher, the cyclopentyl synthesis employs anhydrous AlCl₃—a low-cost, widely available Lewis acid—and provides a well-characterized optimization landscape with a validated predictive model (discrepancy <0.1% between experimental and calculated yields). An alternative BF₃/phosphoric acid adduct method with cyclopentene yields approximately 37% (based on converted cresol) as described in US Patent 5,151,548 .

Process chemistry Yield optimization Friedel-Crafts alkylation

Antioxidant Efficacy: Class-Level Evidence for Superior Performance of ortho-Cyclopentyl Substituted Phenols Versus Commercial Antioxidants

US Patent 4,104,255 (Ethyl Corporation, 1978) explicitly states that 'cyclopentyl substituted compounds have been found to possess superior antioxidant properties compared to several commercial antioxidants,' specifically in the context of hydroxybenzyl sulfides bearing at least one ortho-cyclopentyl group [1]. US Patent 4,008,284 (Nippon Zeon, 1977) further demonstrates that phenol derivatives with cyclopentyl or cyclohexyl substituents exhibit 'far superior ability to inhibit degradation to 2,6-ditertiary butyl-p-cresol (BHT),' the most widely used commercial hindered phenol antioxidant [2]. A related patent (US 4,066,562, Ethyl Corporation, 1978) claims methylenebis(dicyclopentyl phenols) with ortho-cyclopentyl groups as effective antioxidants in mineral and synthetic lubricating oils and polyolefins [3]. Although these data do not isolate 6-cyclopentyl-o-cresol specifically, the common structural motif—an ortho-cyclopentyl group adjacent to a phenolic hydroxyl—is the pharmacophore responsible for the claimed antioxidant superiority across the patent family.

Antioxidant Polymer stabilization Lubricant additive

Antimicrobial Application Potential: Cyclopentyl-Substituted Phenols as Broad-Spectrum Antimicrobial Actives in Disinfectant Formulations

Japanese Patent Application JP 2017-163524 A (Unilever NV, 2017) discloses antimicrobial compositions comprising 0.001–5% by weight of one or more cyclopentyl- or cyclopentenyl-substituted phenols as the active antimicrobial agent, formulated with 1–99% carrier (water, ethanol, isopropanol) and 1–80% surfactant, for disinfection of human body surfaces including skin and the oral cavity [1]. The patent claims 'improved disinfection' for these cyclopentyl phenol compositions. This class-level disclosure encompasses 6-cyclopentyl-o-cresol as a structural embodiment. Additionally, the o-cresol scaffold itself is recognized as a germicidal pharmacophore, with parent o-cresol demonstrating H₂O₂ scavenging activity (IC₅₀ = 502 μM) and general antimicrobial efficacy against Gram-positive and Gram-negative organisms [2]. Alkylation with a cyclopentyl group is expected to modulate both potency and formulation compatibility compared with the parent cresol.

Antimicrobial Disinfectant formulation Biocide

6-Cyclopentyl-o-cresol: Evidence-Backed Research and Industrial Application Scenarios for Procurement Targeting


Development of Novel Hindered Phenol Antioxidants for High-Temperature Polymer and Lubricant Stabilization

For industrial antioxidant development programmes targeting polyolefins, synthetic rubbers, and lubricating oils where BHT (2,6-di-tert-butyl-4-methylphenol) provides insufficient thermal stability, 6-cyclopentyl-o-cresol serves as a key synthetic intermediate. The ortho-cyclopentyl motif is specifically claimed in US Patents 4,008,284, 4,104,255, and 4,066,562 as conferring antioxidant superiority over commercial benchmarks including BHT [1]. Its elevated boiling point (232.1 °C vs. 191 °C for parent o-cresol) and low vapour pressure (0.0397 mmHg at 25 °C) align with the thermal stability requirements of high-temperature polymer processing [2]. The compound's enhanced acidity (pKa 10.72 vs. 11.69 for tert-butyl analogue) facilitates selective derivatization to bis-phenolic or thioether-bridged antioxidants via the phenoxide intermediate, a pathway exploited in the above patent families [3].

Synthesis of Sterically Tuned Ligands for Organometallic Catalysis

In organometallic chemistry, the steric and electronic profile of the ancillary ligand dictates catalytic activity and selectivity. 6-Cyclopentyl-o-cresol provides a phenol donor with a cyclopentyl group that offers intermediate steric bulk—larger than methyl but conformationally more constrained than tert-butyl or cyclohexyl. Its LogP of 3.83 and distinct pKa of 10.72 position it in a unique property space for tuning metal complex solubility and redox behaviour relative to complexes derived from 6-tert-butyl-o-cresol or unsubstituted o-cresol [1][2]. The availability of an experimentally validated, DOE-optimized synthesis (72.2% yield via AlCl₃ catalysis) reduces the barrier to obtaining research quantities for ligand screening libraries [3].

Antimicrobial Formulation Development Leveraging Cyclopentyl Phenol Enhanced Lipophilicity

Antimicrobial formulation scientists developing preservatives or disinfectants for personal care products can utilize 6-cyclopentyl-o-cresol as a representative ortho-cyclopentyl phenol within the scope of JP 2017-163524 A (Unilever), which claims cyclopentyl-substituted phenols at 0.001–5 wt% as active antimicrobial agents in surfactant-containing aqueous and alcoholic carriers [1]. The compound's LogP of 3.83—nearly 80-fold higher octanol partitioning than parent o-cresol (LogP 1.95)—may enhance substantivity on lipid-rich surfaces such as skin, while its pKa of 10.72 ensures the compound remains predominantly unionized at physiological pH, favouring membrane permeation [2]. These attributes differentiate it from less lipophilic cresol derivatives for topical antimicrobial applications.

Chromatographic Method Development and Isomer Separation in Alkylated Cresol Process Chemistry

In process chemistry settings where alkylated cresol isomer mixtures require analytical or preparative separation, 6-cyclopentyl-o-cresol can serve as a reference standard and method development compound. A validated reverse-phase HPLC method using a Newcrom R1 mixed-mode column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated, with the method noted as scalable for preparative impurity isolation and suitable for pharmacokinetic applications [1]. The compound's distinct pKa (10.72) enables dissociation-extraction separation from positional isomers such as 4-cyclopentyl-2-methylphenol, exploiting differences in phenolic acidity without consumption of neutralizing acid or base, as described in US Patent separation methodologies for alkylated phenols [2]. This is directly relevant to procurement for quality control and purification process development.

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